

A Comparative Guide to Bay-091 and Other Commercial PIP4K2A Inhibitors

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Compound of Interest				
Compound Name:	Bay-091			
Cat. No.:	B15600810	Get Quote		

For researchers in oncology, metabolic diseases, and neurodegeneration, the targeted inhibition of lipid kinases presents a promising therapeutic avenue. One such target, Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), has garnered significant interest. This guide provides a detailed comparison of **Bay-091**, a potent and highly selective PIP4K2A inhibitor, with other commercially available inhibitors, offering a valuable resource for drug development professionals and scientists.

Introduction to PIP4K2A

PIP4K2A is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol-5-phosphate (PI5P) to produce phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[1] This product, PI(4,5)P2, is a critical secondary messenger involved in a multitude of cellular processes, including signal transduction, cytoskeletal organization, and membrane trafficking. [2] Dysregulation of PIP4K2A activity has been implicated in various cancers, particularly in tumors with p53 mutations, making it an attractive target for therapeutic intervention.[3]

Overview of Compared PIP4K2A Inhibitors

This guide focuses on a comparative analysis of **Bay-091** against other commercially available compounds with reported PIP4K2A inhibitory activity:

• **Bay-091**: A highly potent and selective, 1,7-naphthyridine-based inhibitor of PIP4K2A.[3] It is often used as a chemical probe to investigate the biological functions of PIP4K2A.[3]



- THZ-P1-2: A first-in-class, pan-inhibitor of the PIP4K2 isoforms (A, B, and C), which acts as a covalent inhibitor.[4][5]
- PIP4K-IN-a131: A lipid kinase inhibitor with demonstrated activity against purified PIP4K2A.
 [6]

Quantitative Performance Comparison

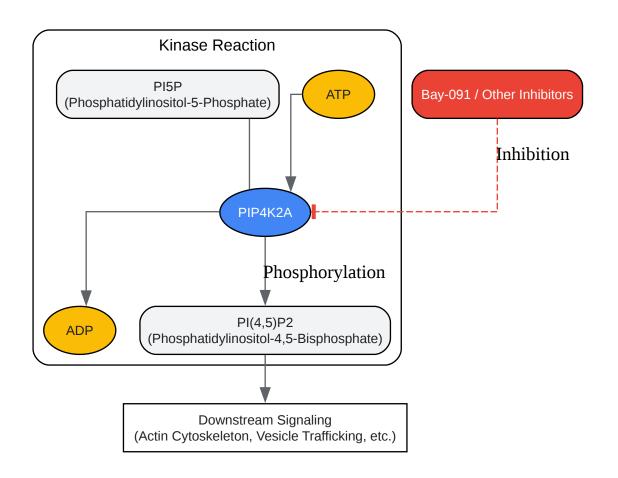
The following table summarizes the key quantitative data for **Bay-091** and its comparators. Direct comparison of IC50 values should be approached with caution due to variations in assay conditions (e.g., ATP concentration).

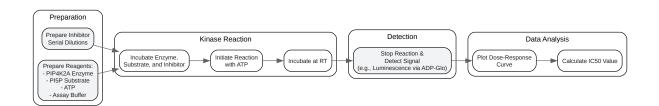
Inhibitor	Target(s)	IC50 vs PIP4K2A (in vitro)	Selectivity Highlights
Bay-091	PIP4K2A	1.3 nM (ADP-Glo, 10 μM ATP) 8.5 nM (HTRF, 10 μM ATP) 16.4 nM (HTRF, 2 mM ATP)	Highly selective; in a panel of 373 kinases, no off-target was inhibited by more than 60% at a 1 μ M concentration.
THZ-P1-2	PIP4K2A/B/C (pan)	190 nM (vs PI5P4Kα)	Pan-inhibitor of PIP4K2 isoforms. Shows some cross- activity with PIKFYVE, BRK, TYK2, and Abl.
PIP4K-IN-a131	PIP4Ks	1.9 μΜ	Also inhibits general PIP4Ks activity with an IC50 of 0.6 μΜ.[6] [7]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the PIP4K2A signaling pathway and a typical experimental workflow for determining inhibitor potency.







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